Cas no 22991-03-3 (3-(3-Chlorophenyl)propan-1-ol)
3-(3-Chlorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-Chlorophenyl)propan-1-ol
- Benzenepropanol,3-chloro-
- 3-(3-chlorophenyl)-1-propanol
- 3-(3-chloro-phenyl)-propan-1-ol
- 3-(3-chlorophenyl)-propanol
- 3-(3-Chlorophenyl)propanol
- 3-(3-Chlor-phenyl)-propan-1-ol
- 3-(m-chlorophenyl)propanol
- 3-chloro-benzenepropanol
- ACMC-209g05
- CTK4F0636
- PubChem3101
- SureCN82224
- 22991-03-3
- CS-0212562
- MFCD09028713
- DTXSID50433708
- AB3572
- AS-44723
- AKOS005217825
- EN300-307044
- Benzenepropanol, 3-chloro-
- XPEMWIXPCKLTBK-UHFFFAOYSA-N
- SB83965
- SCHEMBL82224
- A816463
- XAA99103
- DB-356407
-
- MDL: MFCD09028713
- Inchi: 1S/C9H11ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2
- InChI Key: XPEMWIXPCKLTBK-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)CCCO
Computed Properties
- Exact Mass: 170.04993
- Monoisotopic Mass: 170.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.151
- Boiling Point: 270.691°C at 760 mmHg
- Flash Point: 117.51°C
- Refractive Index: 1.545
- PSA: 20.23
- LogP: 2.26490
3-(3-Chlorophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215060-1g |
3-(3-Chlorophenyl)propan-1-ol |
22991-03-3 | 95% | 1g |
£160.00 | 2022-03-01 | |
| Fluorochem | 215060-5g |
3-(3-Chlorophenyl)propan-1-ol |
22991-03-3 | 95% | 5g |
£662.00 | 2022-03-01 | |
| TRC | C384698-50mg |
3-(3-Chlorophenyl)propan-1-ol |
22991-03-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384698-100mg |
3-(3-Chlorophenyl)propan-1-ol |
22991-03-3 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C384698-500mg |
3-(3-Chlorophenyl)propan-1-ol |
22991-03-3 | 500mg |
$ 275.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1261597-1g |
Benzenepropanol, 3-chloro- |
22991-03-3 | 95% | 1g |
$185 | 2024-06-07 | |
| abcr | AB311134-1 g |
3-(3-Chlorophenyl)propan-1-ol, 96%; . |
22991-03-3 | 96% | 1g |
€280.00 | 2023-06-21 | |
| abcr | AB311134-5 g |
3-(3-Chlorophenyl)propan-1-ol, 96%; . |
22991-03-3 | 96% | 5g |
€1036.50 | 2023-06-21 | |
| Apollo Scientific | OR900159-1g |
3-(3-Chlorophenyl)propan-1-ol |
22991-03-3 | 96% | 1g |
£185.00 | 2025-02-20 | |
| Alichem | A019114909-5g |
3-(3-Chlorophenyl)propan-1-ol |
22991-03-3 | 95% | 5g |
$480.00 | 2023-09-02 |
3-(3-Chlorophenyl)propan-1-ol Suppliers
3-(3-Chlorophenyl)propan-1-ol Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-(3-Chlorophenyl)propan-1-ol
Professional Introduction to 3-(3-Chlorophenyl)propan-1-ol (CAS No. 22991-03-3)
3-(3-Chlorophenyl)propan-1-ol, chemically designated as an organic compound with the molecular formula C10H13ClO, is a significant molecule in the realm of pharmaceutical chemistry and biochemical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 22991-03-3, has garnered attention due to its structural and functional properties that make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The molecular structure of 3-(3-Chlorophenyl)propan-1-ol consists of a propyl chain attached to a phenyl ring substituted with a chlorine atom at the third position. This specific arrangement imparts unique reactivity and interaction capabilities, making it a versatile building block in medicinal chemistry. The presence of both hydroxyl (-OH) and chloro (-Cl) functional groups allows for diverse chemical modifications, enabling the synthesis of more complex molecules with tailored biological activities.
In recent years, the interest in 3-(3-Chlorophenyl)propan-1-ol has been fueled by its potential applications in the development of novel therapeutic agents. Research has demonstrated its utility as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), where its structural motif contributes to enhanced binding affinity and reduced side effects. Additionally, studies have explored its role in the development of antimicrobial compounds, leveraging its ability to disrupt bacterial cell membranes through interactions with lipid bilayers.
The pharmacological profile of 3-(3-Chlorophenyl)propan-1-ol has been further investigated in vitro and in vivo models. Preliminary studies suggest that derivatives of this compound exhibit promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth and metastasis. The chloro-substituted phenyl ring is particularly noteworthy, as it enhances the compound's ability to cross cell membranes, thereby improving bioavailability.
From a synthetic chemistry perspective, 3-(3-Chlorophenyl)propan-1-ol serves as a crucial intermediate in multi-step organic transformations. Its reactivity allows for selective functionalization at both the hydroxyl and chloro positions, enabling the construction of complex molecular architectures. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and organometallic transformations, have been employed to introduce additional functional groups or alter the connectivity of atoms within the molecule.
The industrial significance of 3-(3-Chlorophenyl)propan-1-ol cannot be overstated. Its synthesis on an industrial scale requires careful optimization to ensure high yields and purity while adhering to environmental and safety regulations. Process chemists have developed efficient synthetic routes that minimize waste and reduce energy consumption, aligning with green chemistry principles. These advancements not only enhance cost-effectiveness but also contribute to sustainable manufacturing practices.
In academic research, 3-(3-Chlorophenyl)propan-1-ol continues to be a subject of investigation due to its potential applications in drug discovery and development. Researchers are exploring its role in designing novel ligands for enzyme inhibition, particularly those targeting therapeutic enzymes involved in metabolic disorders. The compound's ability to interact with biological targets at multiple levels makes it a promising candidate for developing next-generation therapeutics.
The future prospects of 3-(3-Chlorophenyl)propan-1-ol are bright, with ongoing studies aimed at expanding its applications across various domains of chemistry and medicine. As computational methods advance, virtual screening techniques are being employed to identify new derivatives with enhanced pharmacological properties. These computational approaches complement experimental efforts by providing rapid insights into molecular interactions and potential drug candidates.
In conclusion, 3-(3-Chlorophenyl)propan-1-ol (CAS No. 22991-03-3) is a multifaceted compound with significant implications in pharmaceutical chemistry and biochemical research. Its unique structural features and reactivity make it a valuable intermediate in synthesizing biologically active molecules. With continued research and development, this compound is poised to play an even greater role in advancing therapeutic strategies across multiple disease areas.
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